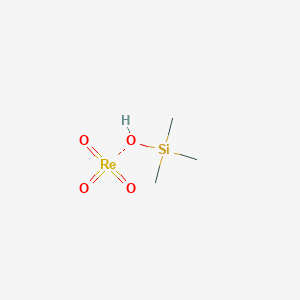

Trimethylsilylperrhenate

Description

BenchChem offers high-quality Trimethylsilylperrhenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilylperrhenate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydroxy(trimethyl)silane;trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJDDRALPATORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O4ReSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Trimethylsilylperrhenate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trimethylsilylperrhenate

Trimethylsilylperrhenate, (CH₃)₃SiOReO₃, is a volatile, monomeric organometallic compound that serves as a valuable precursor and catalyst in various chemical transformations. Its unique structure, combining the bulky and lipophilic trimethylsilyl group with the highly oxidized rhenium(VII) center, imparts distinct reactivity and solubility properties. This guide provides a comprehensive overview of the synthesis, characterization, and handling of trimethylsilylperrhenate, offering insights into the underlying chemical principles and practical experimental details. Understanding the nature of this compound is critical for its effective application in fields ranging from catalysis to materials science and pharmaceutical development.

Core Synthesis: The Reaction of Rhenium Heptoxide and Hexamethyldisiloxane

The most common and direct method for the synthesis of trimethylsilylperrhenate involves the reaction of rhenium heptoxide (Re₂O₇) with hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃). This reaction proceeds via the cleavage of the siloxane bond by the highly electrophilic rhenium center.

Reaction Mechanism and Causality

The driving force for this reaction is the formation of the thermodynamically stable Si-O-Re bond. Rhenium heptoxide, a strong Lewis acid, readily interacts with the oxygen atom of hexamethyldisiloxane. This interaction weakens the Si-O bond, facilitating a nucleophilic attack by one of the oxygen atoms of the perrhenate group onto the silicon atom, leading to the formation of two molecules of trimethylsilylperrhenate. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product and the starting materials.

Caption: Proposed mechanism for the synthesis of trimethylsilylperrhenate.

Experimental Protocol: A Self-Validating System

This protocol is based on established literature procedures and is designed to ensure high purity and yield.

Materials:

-

Rhenium Heptoxide (Re₂O₇)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), freshly distilled

-

Anhydrous solvent (e.g., carbon tetrachloride or a high-boiling hydrocarbon)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox for handling air- and moisture-sensitive materials

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add rhenium heptoxide (1.0 eq). The flask is then evacuated and backfilled with an inert gas.

-

Addition of Reagents: Under a positive pressure of inert gas, add an excess of freshly distilled hexamethyldisiloxane (≥ 2.0 eq) via syringe, followed by the anhydrous solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the dissolution of the solid rhenium heptoxide. The reaction is typically complete within a few hours.

-

Purification: After cooling to room temperature, the excess hexamethyldisiloxane and solvent are removed under reduced pressure. The product, a colorless, volatile liquid or solid (melting point ~40 °C), can be further purified by sublimation or distillation under high vacuum. The high volatility of the product allows for efficient separation from any non-volatile impurities.

Trustworthiness of the Protocol: The purity of the final product can be readily assessed by its physical properties (melting point) and spectroscopic analysis (NMR, IR). The volatile nature of trimethylsilylperrhenate provides an inherent purification advantage through sublimation or distillation, leaving behind less volatile starting materials or byproducts.

Alternative Synthetic Routes

While the reaction with hexamethyldisiloxane is the most direct route, other methods have been explored:

-

From Perrhenic Acid: The reaction of perrhenic acid (HReO₄) with a silylating agent like trimethylsilyl chloride ((CH₃)₃SiCl) in the presence of a base to neutralize the liberated HCl. This method can be complicated by the handling of corrosive perrhenic acid and the removal of the salt byproduct.

-

From Silver Perrhenate: The reaction of silver perrhenate (AgReO₄) with trimethylsilyl chloride. This is a salt metathesis reaction where the formation of insoluble silver chloride drives the reaction to completion. However, the use of a silver salt adds to the cost of the synthesis.

A comparative analysis suggests that the hexamethyldisiloxane route is often preferred due to its simplicity, atom economy, and the absence of salt byproducts.

Comprehensive Characterization of Trimethylsilylperrhenate

Thorough characterization is essential to confirm the identity and purity of the synthesized trimethylsilylperrhenate.

Spectroscopic Analysis

| Technique | Key Observables and Interpretations |

| ¹H NMR | A single sharp singlet is expected for the nine equivalent protons of the trimethylsilyl group. The chemical shift is typically observed in the region of 0.2-0.5 ppm. |

| ¹³C NMR | A single resonance for the three equivalent methyl carbons of the trimethylsilyl group. |

| ²⁹Si NMR | A single resonance confirming the presence of one silicon environment. |

| Infrared (IR) | Strong absorption bands corresponding to the Re=O stretching vibrations are expected in the 900-1000 cm⁻¹ region. Additionally, characteristic Si-CH₃ and Si-O stretching and bending modes will be present. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group ([M-15]⁺) and the presence of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. |

Table 1: Summary of Spectroscopic Data for Trimethylsilylperrhenate

X-ray Crystallography

Single-crystal X-ray diffraction has provided definitive structural information for trimethylsilylperrhenate.[1] The crystal structure reveals a tetrahedral arrangement around both the silicon and rhenium atoms.[1] The molecule possesses a nearly linear Si-O-Re linkage.[1]

Key Crystallographic Data:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Key Bond Lengths and Angles will be detailed in the original publication.

Caption: Molecular structure of trimethylsilylperrhenate.

Safety and Handling

Trimethylsilylperrhenate is a moisture-sensitive compound and should be handled under an inert atmosphere. Rhenium compounds, particularly the volatile oxides, can be toxic, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The synthesis should be conducted in a well-ventilated fume hood.

Applications in Research and Development

While specific catalytic applications of trimethylsilylperrhenate are not as extensively documented as those of other rhenium oxides like methyltrioxorhenium (MTO), its properties suggest potential uses in several areas:

-

Catalysis: As a soluble form of rhenium(VII), it can serve as a precursor for homogeneous or supported rhenium catalysts for oxidation, metathesis, and other organic transformations. Its lipophilic nature may enhance its solubility in nonpolar organic solvents, offering advantages in certain reaction systems.

-

Chemical Vapor Deposition (CVD): The volatility of trimethylsilylperrhenate makes it a potential precursor for the deposition of rhenium oxide thin films, which have applications in electronics and catalysis.

-

Silylating Agent: In specific contexts, it could potentially act as a bulky silylating agent for sensitive substrates.

Conclusion

Trimethylsilylperrhenate is a fascinating and useful compound at the interface of organometallic and inorganic chemistry. The synthetic route from rhenium heptoxide and hexamethyldisiloxane is efficient and straightforward, yielding a product that can be thoroughly characterized by a suite of modern analytical techniques. Its unique properties make it a compound of interest for further exploration in catalysis and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize trimethylsilylperrhenate in their scientific endeavors.

References

-

Schmidt, M., & Schmidbaur, H. (1961). Silyl- und Germylperrhenate. Chemische Berichte, 94(10), 2696-2700. [Link]

-

Sheldrick, G. M., & Lide, D. R. (1969). Crystal and molecular structure of trimethylsilyl perrhenate, Me3SiOReO3. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1589-1592. [Link]

-

Beattie, I. R., & Horder, J. R. (1969). Vibrational spectra of some trimethylsilyl compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2655-2659. [Link]

-

Herrmann, W. A. (1995). Rhenium-catalyzed oxidation. Journal of Organometallic Chemistry, 500(1-2), 149-162. [Link]

-

PubChem. (n.d.). Trimethylsilylperrhenate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Trimethylsilylperrhenate

Introduction

Trimethylsilylperrhenate, (CH₃)₃SiOReO₃, is an organometallic compound that bridges the chemistry of silicon and the high oxidation state of rhenium. Its structure and reactivity are of significant interest to researchers in catalysis, materials science, and inorganic synthesis. The molecule's volatility, conferred by the trimethylsilyl group, makes it a candidate for gas-phase studies and chemical vapor deposition applications. A thorough understanding of its three-dimensional structure in both the solid and gas phases, as well as its spectroscopic fingerprint, is paramount for predicting its behavior and designing new applications.

This guide provides a comprehensive overview of the methodologies employed in the complete structure elucidation of trimethylsilylperrhenate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the advanced analytical techniques used to characterize such molecules. We will delve into not just the "what" but the "why" of experimental choices, grounding our discussion in the principles of each technique and what each reveals about the molecule's nature.

Synthesis of Trimethylsilylperrhenate: A Reliable Protocol

The synthesis of trimethylsilylperrhenate is most effectively and cleanly achieved through the reaction of dirhenium heptoxide (Re₂O₇) with hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃). This reaction proceeds smoothly and offers a high yield of the desired product. The driving force for this reaction is the formation of the thermodynamically stable Si-O-Re bond.

Causality of Reagent Choice:

-

Dirhenium Heptoxide (Re₂O₇): As a readily available and highly reactive oxide of rhenium in its +7 oxidation state, it serves as the ideal source of the perrhenate moiety (ReO₄⁻).

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃): This reagent is an excellent source of the trimethylsilyl group. It is less reactive and easier to handle than trimethylsilyl chloride, which can produce corrosive HCl as a byproduct. The reaction with hexamethyldisiloxane is driven by the cleavage of the Si-O-Si bond and the formation of two molecules of the target compound.

Experimental Protocol: Synthesis of Trimethylsilylperrhenate

Safety Precaution: Dirhenium heptoxide is hygroscopic and a strong oxidizing agent. Hexamethyldisiloxane is flammable. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or using Schlenk techniques) and appropriate personal protective equipment (PPE) should be worn.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place dirhenium heptoxide (1.0 eq).

-

Addition of Reagent: Add a stoichiometric excess of hexamethyldisiloxane (2.2 eq) to the flask via syringe under a positive pressure of argon or nitrogen.

-

Reaction Conditions: Gently heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid dirhenium heptoxide. The reaction is typically complete within 2-4 hours.

-

Isolation and Purification: After the reaction mixture has cooled to room temperature, the excess hexamethyldisiloxane is removed under reduced pressure. The product, trimethylsilylperrhenate, is a white, crystalline solid.[1][2] It can be further purified by sublimation under vacuum (65-75 °C at 1 mmHg).[2]

-

Storage: Trimethylsilylperrhenate is sensitive to moisture and should be stored in a sealed container under an inert atmosphere.[2][3]

Caption: Synthesis of Trimethylsilylperrhenate.

Structural Elucidation: A Multi-faceted Approach

A complete understanding of a molecule's structure requires a combination of analytical techniques that probe its constitution in different physical states. For trimethylsilylperrhenate, we will explore its structure in the solid state via X-ray crystallography, in the gas phase through electron diffraction, and its molecular vibrations and nuclear environments using spectroscopic methods.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Experimental Rationale: By growing a single crystal of trimethylsilylperrhenate and exposing it to a beam of X-rays, the diffraction pattern produced can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. This map reveals the precise location of each atom.

The crystal structure of trimethylsilylperrhenate has been determined and reveals several key features. The molecule crystallizes in the monoclinic space group C2/c. The coordination geometry around both the silicon and rhenium atoms is approximately tetrahedral.

| Parameter | Value | Significance |

| Si-C Bond Length (mean) | 1.92 Å | Typical for a trimethylsilyl group. |

| Re=O Bond Length (mean) | 1.63 Å | Indicative of a strong, double-bond character between rhenium and the terminal oxygen atoms. |

| Re-O-Si Bond Angle | 164 ± 5° | This near-linear angle is a critical feature, suggesting significant π-bonding character in the Si-O-Re linkage. This delocalization of electron density contributes to the overall stability of the molecule. |

Data sourced from Sheldrick & Sheldrick (1969).

Caption: Single-Crystal X-ray Diffraction Workflow.

Gas-Phase Electron Diffraction (GED): Unveiling the Intrinsic Molecular Structure

While X-ray crystallography provides the solid-state structure, intermolecular forces within the crystal lattice can influence molecular geometry. Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase, free from these packing effects.[4][5]

Experimental Rationale: A beam of high-energy electrons is passed through a gaseous sample of trimethylsilylperrhenate. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is dependent on the interatomic distances. Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles of the isolated molecule.

Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[7][8][9][10] The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint."

Theoretical Underpinnings:

-

IR Spectroscopy: A molecule absorbs infrared radiation at frequencies that correspond to a change in the molecule's dipole moment during a vibration.

-

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

While a detailed vibrational analysis of trimethylsilylperrhenate is not extensively published, we can predict the key vibrational bands based on its constituent functional groups and data from related compounds like trimethylsilanol and other perrhenates.[7][11]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy | Notes |

| Re=O Symmetric & Asymmetric Stretch | 900 - 1000 | IR, Raman | Strong absorptions characteristic of the perrhenate group. |

| Si-O Stretch | 950 - 1100 | IR | Strong absorption due to the polar Si-O bond. |

| C-H Stretches (in -CH₃) | 2900 - 3000 | IR, Raman | Characteristic of the methyl groups on silicon. |

| CH₃ Deformations | 1250 - 1450 | IR, Raman | Bending and rocking modes of the methyl groups. |

| Si-C Stretches | 600 - 800 | IR, Raman | Vibrations of the silicon-carbon bonds. |

A combined IR and Raman analysis would be crucial for a complete vibrational assignment, as some modes may be strong in one technique and weak or silent in the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the Nuclear Environment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For trimethylsilylperrhenate, ¹H, ¹³C, and ²⁹Si NMR would be particularly informative.

Principles of Multinuclear NMR:

-

¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shift is indicative of the electronic environment, and spin-spin coupling can reveal neighboring protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

²⁹Si NMR: Directly probes the silicon atom, with its chemical shift being highly sensitive to the substituents attached to it.[12][13]

Although experimental NMR data for trimethylsilylperrhenate is not widely published, we can predict the expected spectra based on the known chemical shifts of related compounds.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Rationale |

| ¹H | 0.2 - 0.5 ppm | Singlet | All nine protons of the three methyl groups are chemically equivalent due to free rotation around the Si-C bonds, resulting in a single, sharp peak.[14] |

| ¹³C | 0 - 5 ppm | Singlet | The three methyl carbons are equivalent, giving rise to a single resonance. |

| ²⁹Si | +10 to +30 ppm | Singlet | The chemical shift is in the typical range for a silicon atom bonded to one oxygen and three carbon atoms. The exact shift would be influenced by the electronegativity of the perrhenate group.[12] |

Self-Validation through Correlation Spectroscopy: To confirm these assignments, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) could be employed to correlate the ¹H and ¹³C signals, definitively linking the protons to their attached carbon atoms.

Caption: A Multi-Technique Approach to Structure Elucidation.

Conclusion: A Synergistic Approach to Molecular Characterization

The complete structure elucidation of trimethylsilylperrhenate is a prime example of the necessity of a multi-pronged analytical approach. While single-crystal X-ray diffraction provides a highly accurate snapshot of the molecule in the solid state, a comprehensive understanding requires probing its structure and properties in the gas and solution phases as well. Gas-phase electron diffraction would offer insights into the intrinsic, unperturbed molecular geometry, while vibrational and NMR spectroscopy provide detailed information about the bonding and electronic environment within the molecule.

For researchers and scientists, the integration of these techniques provides a self-validating system. The data from each method should be consistent and complementary, painting a holistic picture of the molecule's structure and behavior. This detailed characterization is the bedrock upon which further investigations into the reactivity, applications, and development of new materials based on trimethylsilylperrhenate can be built.

References

- Process for the production of trimethylsilyl cyanide. (n.d.). Google Patents.

-

Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. (n.d.). Retrieved January 27, 2026, from [Link]

- Process method for synthesizing methyl rhenium trioxide from perrhenate. (n.d.). Google Patents.

-

Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. (2023, May 6). MDPI. Retrieved January 27, 2026, from [Link]

-

Gas-phase intramolecular anion rearrangements of some trimethylsilyl-containing systems revisited. A theoretical approach. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

29Si N M R spectroscopy of trimethylsilyl tags. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]

-

Trimethylsilyl Perrhenate. (n.d.). American Elements. Retrieved January 27, 2026, from [Link]

-

Trimethylsilylperrhenate | C3H10O4ReSi | CID 628130. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Computational studies on cyclic [n]paraphenyleneacetylenes using homodesmotic reactions. (2009, October 7). ResearchGate. Retrieved January 27, 2026, from [Link]

-

TRIMETHYLSILYL PERRHENATE. (2016, December 5). Gelest, Inc. Retrieved January 27, 2026, from [Link]

-

Investigation of the gas-phase structure and rotational barrier of trimethylsilyl trifluoromethanesulfonate and comparison with covalent sulfonates. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts. (2019, April 12). MDPI. Retrieved January 27, 2026, from [Link]

-

SIT8598.0 TRIMETHYLSILYLPERRHENATE. (n.d.). Gelest, Inc. Retrieved January 27, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Working with Hazardous Chemicals. (2007, November 10). Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

Gas Phase Formation of the Interstellar Molecule Methyltriacetylene. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Experimental Details. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Systematic Study of Vibrational Spectra of Octahedral Rhenium Clusters {Re6S8-xBrx}Bry (x = 0, 1, 2, 3, 4) with Mixed Sulfur/Bromine Inner Ligands. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, February 12). Save My Exams. Retrieved January 27, 2026, from [Link]

-

The Analysis of Vibrational Spectra: Past, Present and Future. (2024, November 11). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, and trimethylgermyl derivatives of 3,3-dimethyl cyclopropene V. 3,3-dimethyl-1-(trimethylgermyl)cyclopropene. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. gelest.com [gelest.com]

- 3. gelest.com [gelest.com]

- 4. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase intramolecular anion rearrangements of some trimethylsilyl-containing systems revisited. A theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic Study of Vibrational Spectra of Octahedral Rhenium Clusters {Re6S8-xBrx}Bry (x = 0, 1, 2, 3, 4) with Mixed Sulfur/Bromine Inner Ligands | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, and trimethylgermyl derivatives of 3,3-dimethyl cyclopropene V. 3,3-dimethyl-1-(trimethylgermyl)cyclopropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]

- 14. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to the Physical Properties of Solid Trimethylsilylperrhenate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of the core physical properties of solid Trimethylsilylperrhenate (Me₃SiOReO₃), a compound of interest in catalysis and materials science. This document delves into the synthesis, crystal structure, vibrational spectroscopy, and thermal stability of this organometallic compound. Detailed experimental protocols and data are presented to provide researchers and drug development professionals with a thorough understanding of its fundamental characteristics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

Trimethylsilylperrhenate, with the chemical formula C₃H₁₀O₄ReSi, is a white, solid organometallic compound that has garnered attention for its potential applications in catalysis and as a precursor in materials synthesis. Its unique structure, featuring a covalent bond between a trimethylsilyl group and a perrhenate anion, imparts distinct physical and chemical properties. Understanding these properties is paramount for its effective utilization and for the development of new applications. This guide aims to provide an in-depth, technically grounded exploration of the solid-state characteristics of Trimethylsilylperrhenate, moving beyond a simple listing of data to explain the "why" behind the experimental methodologies.

Synthesis of Trimethylsilylperrhenate

The synthesis of Trimethylsilylperrhenate is most effectively and cleanly achieved through the reaction of dirhenium heptoxide (Re₂O₇) with hexamethyldisiloxane ((Me₃Si)₂O). This method is preferred due to the formation of a volatile byproduct, which simplifies purification.

Underlying Principles of Synthesis

The reaction proceeds via the cleavage of the Si-O-Si bond in hexamethyldisiloxane by the highly electrophilic rhenium center in dirhenium heptoxide. The reaction is driven by the formation of the thermodynamically stable Re-O-Si linkage.

Experimental Protocol: Synthesis of Trimethylsilylperrhenate

Materials:

-

Dirhenium heptoxide (Re₂O₇)

-

Hexamethyldisiloxane ((Me₃Si)₂O), freshly distilled

-

A suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), dried over appropriate desiccants.

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dirhenium heptoxide in the chosen inert solvent.

-

Add a stoichiometric amount of hexamethyldisiloxane to the solution.

-

Gently reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the dissolution of the solid dirhenium heptoxide.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Remove the solvent under reduced pressure to yield crude Trimethylsilylperrhenate.

-

The product can be further purified by sublimation or recrystallization from a non-polar solvent.

Causality of Experimental Choices:

-

Inert Atmosphere: Trimethylsilylperrhenate is sensitive to moisture, which can lead to hydrolysis of the Si-O bond. Therefore, all manipulations must be carried out under anhydrous conditions.

-

Reflux: Heating the reaction mixture increases the reaction rate and helps to ensure the complete conversion of the starting materials.

-

Purification by Sublimation: The volatility of Trimethylsilylperrhenate allows for effective purification by sublimation, which separates it from any non-volatile impurities.

Re2O7 [label="Dirhenium Heptoxide (Re₂O₇)"]; HMDS [label="Hexamethyldisiloxane ((Me₃Si)₂O)"]; Solvent [label="Inert Solvent (e.g., CCl₄)"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; Reflux [label="Reflux"]; Cooling [label="Cooling"]; Evaporation [label="Solvent Evaporation"]; Crude_Product [label="Crude Me₃SiOReO₃", shape=ellipse, fillcolor="#EA4335"]; Purification [label="Purification (Sublimation/Recrystallization)"]; Final_Product [label="Pure Me₃SiOReO₃", shape=ellipse, fillcolor="#34A853"];

Re2O7 -> Reaction; HMDS -> Reaction; Solvent -> Reaction; Reaction -> Reflux; Reflux -> Cooling; Cooling -> Evaporation; Evaporation -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; }

Caption: Workflow for the synthesis of Trimethylsilylperrhenate.Crystallographic Properties

The solid-state structure of Trimethylsilylperrhenate has been elucidated by single-crystal X-ray diffraction, providing precise information about its molecular geometry and crystal packing.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that determines the arrangement of atoms within a crystal. When a focused beam of X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions, bond lengths, and bond angles can be determined.

Crystal Structure of Trimethylsilylperrhenate

Trimethylsilylperrhenate crystallizes in the monoclinic space group C2/c. The arrangement around both the silicon and rhenium atoms is tetrahedral.

Table 1: Crystallographic Data for Trimethylsilylperrhenate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.34 |

| b (Å) | 11.64 |

| c (Å) | 13.44 |

| β (°) | 99.58 |

| Z | 8 |

Table 2: Key Bond Lengths and Angles

| Bond/Angle | Value |

| Mean Si-C (Å) | 1.92 |

| Mean Re-O (Å) | 1.63 |

| Re-O-Si (°) | 164 ± 5 |

The Re-O-Si bond angle of 164 ± 5° is notably wide and deviates significantly from the typical bond angles in siloxanes, suggesting a degree of π-bonding interaction involving the d-orbitals of rhenium.

Re [label="Re", fillcolor="#4285F4", pos="0,0!"]; O1 [label="O", fillcolor="#EA4335", pos="-0.8,0.8!"]; O2 [label="O", fillcolor="#EA4335", pos="0.8,0.8!"]; O3 [label="O", fillcolor="#EA4335", pos="0,-1!"]; O_bridge [label="O", fillcolor="#EA4335", pos="1.5,0!"]; Si [label="Si", fillcolor="#FBBC05", pos="3,0!"]; C1 [label="C", fillcolor="#34A853", pos="4,0.8!"]; C2 [label="C", fillcolor="#34A853", pos="4,-0.8!"]; C3 [label="C", fillcolor="#34A853", pos="2.5,-1!"];

Re -- O1; Re -- O2; Re -- O3; Re -- O_bridge; O_bridge -- Si; Si -- C1; Si -- C2; Si -- C3; }

Caption: Molecular structure of Trimethylsilylperrhenate.Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy are essential tools for characterizing the structure and bonding in Trimethylsilylperrhenate.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule.

The Raman spectrum of solid Trimethylsilylperrhenate provides valuable insights into its molecular structure. The vibrational data for Me₃SiOReO₃ can be understood as intermediate between those of the parent molecules, hexamethyldisiloxane ((Me₃Si)₂O) and dirhenium heptoxide (Re₂O₇).

Table 3: Tentative Vibrational Assignments for Trimethylsilylperrhenate

| Wavenumber (cm⁻¹) | Assignment |

| ~1000 | ν(Re=O) |

| ~970 | ν(Re=O) |

| ~630 | νₛ(Si-C) |

| ~530 | νₐₛ(Si-O-Re) |

| ~450 | νₛ(Si-O-Re) |

ν = stretching; νₛ = symmetric stretching; νₐₛ = asymmetric stretching

The assignments for the Re=O stretching modes are in the expected region for perrhenate compounds. The Si-O-Re stretching vibrations are of particular interest as they are sensitive to the bond angle and the nature of the bonding in the bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For Trimethylsilylperrhenate, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

-

¹H NMR: A single, sharp resonance is expected for the nine equivalent protons of the three methyl groups on the silicon atom. The chemical shift will be influenced by the electronegativity of the oxygen and silicon atoms.

-

¹³C NMR: A single resonance is expected for the three equivalent methyl carbons.

-

²⁹Si NMR: A single resonance is expected for the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the substituents.

Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of Trimethylsilylperrhenate in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. The use of a deuterated solvent is crucial to avoid a large solvent proton signal that would obscure the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and as a reference for ²⁹Si NMR. TMS is chemically inert and provides a sharp signal at 0 ppm.

-

Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using a high-resolution NMR spectrometer.

-

Data Analysis: Reference the spectra to the TMS signal. The observation of single peaks in each spectrum validates the high symmetry of the trimethylsilyl group and the purity of the sample.

Thermal Properties

The thermal stability of Trimethylsilylperrhenate is a critical parameter for its handling, storage, and application, particularly in processes that require elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate its thermal behavior.

Principles of Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the stoichiometry of decomposition reactions, and the composition of the material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and boiling points, as well as to quantify the enthalpy of these transitions.

Thermal Behavior of Trimethylsilylperrhenate

Trimethylsilylperrhenate is a solid with a melting point in the range of 79-81 °C. Upon heating to higher temperatures, it is expected to decompose. The likely decomposition pathway involves the cleavage of the Si-O and Re-O bonds, potentially leading to the formation of volatile silicon-containing species and rhenium oxides.

Experimental Protocol for Thermal Analysis:

-

Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining complementary mass change and heat flow data from a single experiment.

-

Sample Preparation: Place a small, accurately weighed amount of Trimethylsilylperrhenate (typically 5-10 mg) in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, such as a continuous flow of dry nitrogen or argon, to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA thermogram will show the percentage of mass loss as a function of temperature, indicating the onset of decomposition and the temperature of maximum decomposition rate. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events.

Sample [label="Me₃SiOReO₃ Sample"]; TGA_DSC [label="TGA/DSC Instrument", shape=ellipse, fillcolor="#FBBC05"]; Heating [label="Heating Program (e.g., 10 °C/min)"]; Data_Acquisition [label="Data Acquisition"]; TGA_Curve [label="TGA Curve (Mass vs. Temp)", shape=ellipse, fillcolor="#4285F4"]; DSC_Curve [label="DSC Curve (Heat Flow vs. Temp)", shape=ellipse, fillcolor="#EA4335"]; Analysis [label="Data Analysis"]; Decomposition_Temp [label="Decomposition Temperature", shape=ellipse, fillcolor="#34A853"]; Mass_Loss [label="Mass Loss (%)", shape=ellipse, fillcolor="#34A853"]; Enthalpy_Changes [label="Enthalpy Changes", shape=ellipse, fillcolor="#34A853"];

Sample -> TGA_DSC; TGA_DSC -> Heating; Heating -> Data_Acquisition; Data_Acquisition -> TGA_Curve; Data_Acquisition -> DSC_Curve; TGA_Curve -> Analysis; DSC_Curve -> Analysis; Analysis -> Decomposition_Temp; Analysis -> Mass_Loss; Analysis -> Enthalpy_Changes; }

Caption: Workflow for the thermal analysis of Trimethylsilylperrhenate.Summary of Physical Properties

Table 4: Summary of Key Physical Properties of Trimethylsilylperrhenate

| Property | Value | Source |

| Appearance | White solid | |

| Molecular Formula | C₃H₁₀O₄ReSi | |

| Molecular Weight | 323.39 g/mol | |

| Melting Point | 79-81 °C | |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| Solubility | Reacts with water |

Conclusion

This technical guide has provided a detailed examination of the key physical properties of solid Trimethylsilylperrhenate. The synthesis, crystal structure, spectroscopic characteristics, and thermal behavior have been discussed with an emphasis on the underlying scientific principles and experimental methodologies. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its informed application and stimulating further investigation into its potential. The self-validating nature of the described experimental workflows ensures a high degree of confidence in the obtained results.

References

-

PubChem. (n.d.). Trimethylsilylperrhenate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

B. J. Brisdon, & D. A. Edwards. (1970). The Raman spectrum and molecular structure of Me₃SiOReO₃ in the solid state. Canadian Journal of Chemistry, 48(20), 3026-3029. [Link]

The Dawn of Silylperrhenates: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organometallic chemistry, the emergence of silylperrhenates represents a noteworthy intersection of silicon and rhenium chemistry. These compounds, characterized by a silicon-oxygen-rhenium linkage, have intrigued chemists since their discovery. This in-depth guide navigates the historical context of their first synthesis, delves into their fundamental chemical properties, and outlines the experimental methodologies that brought them into existence. By examining the foundational work and subsequent explorations, this document aims to provide a comprehensive technical resource for professionals in research and development.

I. The Genesis of Silylperrhenates: A Historical Perspective

The pioneering synthesis of trialkylsilylperrhenates was first reported in 1959 by M. Schmidt and H. Schmidbaur. Their seminal work, published in Chemische Berichte, laid the groundwork for our understanding of this class of compounds. The initial synthesis was achieved through the reaction of silver perrhenate (AgReO₄) with trialkylsilyl chlorides ((R)₃SiCl). This reaction, elegant in its simplicity, provided the first tangible evidence of a stable compound containing a Si-O-Re bond.

II. Physicochemical Characteristics of Trialkylsilylperrhenates

The initial studies focused on the trimethylsilyl and triethylsilyl derivatives, establishing key physical properties that are crucial for their handling and application.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Trimethylsilyl Perrhenate | (CH₃)₃SiOReO₃ | 323.39 | 79.5 - 80.5 |

| Triethylsilyl Perrhenate | (C₂H₅)₃SiOReO₃ | 365.50 | Liquid at room temp. |

One of the most significant chemical properties of silylperrhenates is their sensitivity to moisture. The Si-O bond is susceptible to hydrolysis, which results in the formation of the corresponding trialkylsilanol and perrhenic acid. This reactivity underscores the need for anhydrous conditions during their synthesis and handling.

III. The Foundational Synthesis: A Step-by-Step Protocol

The original method developed by Schmidt and Schmidbaur remains the cornerstone for the synthesis of silylperrhenates. The following protocol is based on their groundbreaking work.

Experimental Protocol: Synthesis of Trimethylsilyl Perrhenate

Objective: To synthesize trimethylsilyl perrhenate via the reaction of silver perrhenate with trimethylsilyl chloride.

Materials:

-

Silver perrhenate (AgReO₄)

-

Trimethylsilyl chloride ((CH₃)₃SiCl), freshly distilled

-

Anhydrous diethyl ether or benzene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)

Procedure:

-

Preparation of Reactants: In a flame-dried Schlenk flask under an inert atmosphere, a suspension of finely powdered, dry silver perrhenate in anhydrous diethyl ether is prepared.

-

Reaction: To this suspension, a stoichiometric amount of freshly distilled trimethylsilyl chloride is added dropwise with continuous stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the precipitation of silver chloride (AgCl), a white solid. The reaction is typically stirred for several hours to ensure completion.

-

Isolation of Product: Upon completion, the precipitated silver chloride is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield crude trimethylsilyl perrhenate. The product can be further purified by vacuum distillation or sublimation.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for trimethylsilyl perrhenate.

IV. Spectroscopic Characterization

While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) were not as readily available or powerful in 1959, infrared (IR) spectroscopy was a key tool for characterization.

Infrared (IR) Spectroscopy:

The IR spectrum of trimethylsilyl perrhenate would be expected to show characteristic absorption bands for:

-

Si-C vibrations: Typically observed in the region of 1250 cm⁻¹ and 840 cm⁻¹.

-

Re=O stretching vibrations: Strong absorptions are expected in the 900-1000 cm⁻¹ region, characteristic of the perrhenate group.

-

Si-O stretching vibration: This would likely appear in the 1000-1100 cm⁻¹ range.

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would be crucial evidence for the formation of the silylperrhenate and the absence of hydrolysis products.

V. Reactivity and Potential Applications

The inherent reactivity of the Si-O bond in silylperrhenates, particularly their susceptibility to hydrolysis, has somewhat limited their widespread application. However, this reactivity also presents opportunities.

-

Precursors to other Perrhenate Esters: Silylperrhenates can potentially serve as transfer reagents for the perrhenate group to other alcohols, a reaction driven by the formation of stable siloxanes.

-

Catalysis: The perrhenate anion is known to catalyze certain oxidation reactions. Silylperrhenates, as a source of a "naked" or highly reactive perrhenate in non-aqueous media, could offer unique catalytic activity. For instance, rhenium compounds are known to catalyze the epoxidation of olefins.[1]

-

Lewis Acidity: The silicon atom in silylperrhenates could exhibit Lewis acidic character, potentially interacting with Lewis bases and influencing reaction pathways.

Diagram of Potential Reactivity Pathways:

Caption: Potential reactivity pathways of silylperrhenates.

Conclusion

The discovery of silylperrhenates by Schmidt and Schmidbaur in 1959 marked a significant, albeit niche, contribution to the field of inorganic and organometallic chemistry. Their work not only introduced a new class of compounds but also provided a foundational synthetic methodology that remains relevant today. While their inherent reactivity has posed challenges for widespread application, the unique chemical nature of the Si-O-Re linkage continues to offer intriguing possibilities for catalysis and synthetic chemistry. Further research into their reactivity in non-aqueous environments and with a broader range of substrates could unlock new and valuable transformations, building upon the pioneering work of their discoverers.

References

-

Schmidt, M.; Schmidbaur, H. (1959). Silylester von Sauerstoffsäuren XLI. Trialkylsilylperrhenate. Chemische Berichte, 92(11), 2667-2671. [Link]

-

American Elements. Trimethylsilyl Perrhenate. [Link]

-

Kühn, F. E.; Fischer, R. W.; Herrmann, W. A. (2000). Methyltrioxorhenium(VII) als Katalysator für die Olefin-Epoxidierung: eine Erfolgsgeschichte. Chemie in unserer Zeit, 34(3), 192-205. [Link]

Sources

An In-depth Technical Guide to Trimethylsilylperrhenate (C3H9O4ReSi)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Organometallic Reagent

Trimethylsilylperrhenate, with the molecular formula C3H9O4ReSi, represents a fascinating intersection of organosilicon and transition metal chemistry. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a deep dive into its synthesis, characterization, and burgeoning applications. As a Senior Application Scientist, the aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering users to effectively harness the capabilities of this versatile compound.

Core Molecular Attributes of Trimethylsilylperrhenate

Trimethylsilylperrhenate is an organometallic compound that merges the reactivity of a perrhenate anion with the versatile properties of a trimethylsilyl group. This unique combination imparts distinct chemical characteristics that are of significant interest in various synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C3H9O4ReSi | |

| Molecular Weight | 323.94 g/mol | |

| Appearance | White solid | |

| Melting Point | 79.5-80.5 °C | |

| Vapor Pressure | 65-80 °C at 1 mmHg |

The structure consists of a central rhenium atom in a +7 oxidation state, bonded to four oxygen atoms in a tetrahedral geometry, with one oxygen atom also bonded to a trimethylsilyl group. This Re-O-Si linkage is the key to its reactivity.

Caption: Molecular structure of Trimethylsilylperrhenate.

Synthesis of Trimethylsilylperrhenate: A Detailed Protocol

The synthesis of trimethylsilylperrhenate is most effectively achieved through the reaction of dirhenium heptoxide (Re2O7) with a silylating agent, typically hexamethyldisiloxane ((CH3)3SiOSi(CH3)3). This reaction proceeds under anhydrous conditions to yield the desired product.

Causality Behind Experimental Choices

The selection of dirhenium heptoxide as the rhenium source is due to its high reactivity and the +7 oxidation state of rhenium, which is maintained in the final product. Hexamethyldisiloxane is an ideal silylating agent in this context as it is a liquid that is easy to handle, and the reaction by-product is volatile, simplifying purification. The strict requirement for anhydrous conditions is critical to prevent the hydrolysis of the product and starting materials, which would lead to the formation of perrhenic acid and trimethylsilanol.

Step-by-Step Synthesis Protocol

Materials:

-

Dirhenium heptoxide (Re2O7)

-

Hexamethyldisiloxane ((CH3)3SiOSi(CH3)3), freshly distilled

-

Anhydrous hexane or other inert solvent

-

Schlenk line and glassware, oven-dried

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add dirhenium heptoxide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous hexane to the flask to create a slurry.

-

Reagent Addition: Slowly add a stoichiometric amount of freshly distilled hexamethyldisiloxane to the stirred slurry at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to the reflux temperature of hexane) to ensure complete reaction. The progress of the reaction can be monitored by the dissolution of the solid dirhenium heptoxide.

-

Isolation: Once the reaction is complete, the solvent and any volatile by-products are removed under vacuum. The resulting white solid is trimethylsilylperrhenate.

-

Purification (if necessary): The product can be further purified by sublimation under high vacuum.

Caption: Workflow for the synthesis of Trimethylsilylperrhenate.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized trimethylsilylperrhenate. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The chemical shift of this peak provides information about the electronic environment of the silicon atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit a single resonance for the three equivalent methyl carbons of the trimethylsilyl group.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the silicon atom in trimethylsilylperrhenate. The chemical shift is indicative of the electronegativity of the substituent attached to the silicon, in this case, the perrhenate group.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For trimethylsilylperrhenate, electron ionization (EI) or chemical ionization (CI) can be used. The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions corresponding to the loss of methyl groups and other fragments from the trimethylsilyl moiety.[5][6] The presence of the characteristic isotopic pattern of rhenium can further confirm the identity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands to look for include:

-

Re=O stretching frequencies: These are typically strong bands in the 900-1000 cm⁻¹ region.

-

Si-O stretching frequency: This band is usually observed in the 1000-1100 cm⁻¹ range.

-

C-H stretching and bending vibrations: These are characteristic of the methyl groups on the silicon atom.

Chemical Reactivity and Applications

The reactivity of trimethylsilylperrhenate is dominated by the electrophilic nature of the rhenium center and the lability of the Re-O-Si bond. This makes it a valuable reagent and catalyst in a variety of organic transformations.

Catalytic Oxidation Reactions

High-valent rhenium oxides are known to be potent oxidation catalysts.[7] Trimethylsilylperrhenate is an effective catalyst for the oxidation of various organic substrates, including alkenes and alcohols.[8][9][10][11][12] The trimethylsilyl group can modulate the reactivity and solubility of the catalyst in organic solvents.

Experimental Protocol: Catalytic Epoxidation of an Alkene

-

Setup: In a round-bottom flask, dissolve the alkene substrate in a suitable anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of trimethylsilylperrhenate (typically 1-5 mol%).

-

Oxidant Addition: Slowly add a stoichiometric amount of a suitable oxidant, such as tert-butyl hydroperoxide (TBHP), while maintaining the reaction temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent.

-

Purification: Purify the epoxide product by column chromatography.

Caption: Catalytic cycle for the epoxidation of an alkene.

Silylation Reactions

The trimethylsilyl group can be transferred to other substrates, making trimethylsilylperrhenate a potential silylating agent, particularly for alcohols. The perrhenate leaving group can influence the reactivity and selectivity of the silylation process.

Relevance in Drug Development

While direct applications of trimethylsilylperrhenate in drug molecules are not widely documented, its utility as a catalyst in the synthesis of complex organic molecules is of significant interest to the pharmaceutical industry. The ability to perform selective oxidations under mild conditions is crucial for the synthesis of many active pharmaceutical ingredients (APIs). Furthermore, the introduction of trimethylsilyl groups can be a key step in the synthesis of silicon-containing drug candidates, which can exhibit improved metabolic stability and pharmacokinetic properties.[13]

Safety and Handling

Trimethylsilylperrhenate should be handled with care in a well-ventilated fume hood. It is a moisture-sensitive compound and should be stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

Trimethylsilylperrhenate is a promising organometallic reagent with a unique combination of properties. Its utility as an oxidation catalyst and a potential silylating agent warrants further investigation. For researchers in drug development, this compound offers a valuable tool for the synthesis of complex molecular architectures. Future research will likely focus on expanding the scope of its catalytic applications, exploring its reactivity in greater detail, and developing new synthetic methodologies that leverage its unique chemical nature.

References

-

Journal of the Chemical Society C: Organic Chemistry, 1966 , 379-382. [Link]

-

Organic Syntheses, 2011 , 88, 121-137. [Link]

-

American Elements. Trimethylsilyl Perrhenate. [Link]

- Bassindale, A. R., & Stout, T. (1982). A 29Si, 13C and 1H NMR study of the interaction of various halotrimethylsilanes and trimethylsilyl triflate with dimethyl formamide and acetonitrile, a comment on the nucleophile induced racemisation of halosilanes. Journal of Organometallic Chemistry, 238(4), C41–C45.

- US P

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

- Lock, C. J. L., & Turner, G. (1977). Preparation and reactions of rhenium(VII) trioxo hydrogendiolato complexes and rhenium(VI) oxo bis(diolato) complexes. Journal of the Chemical Society, Dalton Transactions, (20), 2011.

- Hong, R., & West, R. (2003). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. Organometallics, 22(13), 2635–2640.

- Tsang, C. W., & Harrison, A. G. (1974). The mass spectra of the trimethylsilyl derivatives of some alkyl and aminoalkyl phosphonates. Organic Mass Spectrometry, 9(9), 857–866.

- Lee, S., & Brookhart, M. (2022). Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes.

- Chinese P

-

Thagard Channel. (2019, April 2). Re2O7: Rhenium heptoxide. Chemical reactions [Video]. YouTube. [Link]

- US P

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 628130, Trimethylsilylperrhenate." PubChem, [Link].

- Kind, T., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 35(5), 533–560.

- Williams, E. A. (1983). 29Si N M R spectroscopy of trimethylsilyl tags. Annual Reports on NMR Spectroscopy, 15, 235–269.

-

Organic Syntheses, 1981 , 60, 121. [Link]

-

Total Organic Chemistry. (2020, September 2). Oxidation and Alkylation of Alkenes | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

ChemEd NMR. ( 29 Si) Silicon NMR. [Link]

- Kholdeeva, O. A., Trunova, E. K., & Shul'pin, G. B. (2010). Heterogeneous Selective Oxidation of Alkenes to a,b- Unsaturated Ketones over Coordination Polymer MIL-101.

-

Organic Syntheses, 2011 , 88, 121-137. [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

- Chinese P

- Harvey, D. J. (2020). Fragmentation of the [M – H]⁺ ion from the TMS derivative of.... Mass Spectrometry Reviews, 39(1-2), 105–211.

- Starks, C. M., & Washecheck, P. H. (1977). Oxidation of alkenes with use of phase transfer catalysis. Journal of the American Chemical Society, 99(25), 8258–8261.Journal of the American Chemical Society*, 99(25), 8258–8261.

Sources

- 1. Sci-Hub. A 29Si, 13C and 1H NMR study of the interaction of various halotrimethylsilanes and trimethylsilyl triflate with dimethyl formamide and acetonitrile, a comment on the nucleophile induced racemisation of halosilanes / Journal of Organometallic Chemistry, 1982 [sci-hub.box]

- 2. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]

- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20060041121A1 - Method for conversion of terminal alkenes to aldehydes using ruthenium(IV) porphyrin catalysts - Google Patents [patents.google.com]

- 9. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. cris.huji.ac.il [cris.huji.ac.il]

Electronic structure of Trimethylsilylperrhenate

An In-Depth Technical Guide to the Electronic Structure of Trimethylsilylperrhenate

Abstract

Trimethylsilylperrhenate, (CH₃)₃SiOReO₃, represents an intriguing molecular structure where a classic inorganic anion, perrhenate ([ReO₄]⁻), is covalently functionalized with an organosilicon group. Understanding its electronic structure is paramount for predicting its reactivity, stability, and spectroscopic behavior. This technical guide provides a comprehensive analysis of the molecule's electronic characteristics, synthesizing foundational principles of molecular orbital theory with deductive evidence from vibrational and nuclear magnetic resonance spectroscopy of analogous compounds. We further outline a robust computational methodology for a deeper quantum chemical investigation. This document is intended for researchers and professionals in chemistry and materials science seeking a detailed exposition of the bonding and orbital interactions within this unique compound.

Introduction and Molecular Overview

Trimethylsilylperrhenate is the trimethylsilyl ester of perrhenic acid. Structurally, it consists of a central rhenium(VII) atom tetrahedrally coordinated by four oxygen atoms. One of these oxygen atoms bridges to a silicon atom, which is, in turn, bonded to three methyl groups. This arrangement effectively replaces one of the negatively charged oxygen atoms of a perrhenate salt with a neutral, covalently bound trimethylsiloxy group.

The core of the molecule is the trioxo-rhenium moiety (ReO₃), which dictates much of its electronic behavior, while the trimethylsilyl group influences its solubility in organic solvents, volatility, and stability. The key to its electronic structure lies in the interplay between the highly covalent Re=O terminal bonds and the polar covalent Si-O-Re linkage.

Figure 1: Ball-and-stick model of Trimethylsilylperrhenate.

Synthesis and Chemical Properties

While dedicated synthetic papers on trimethylsilylperrhenate are sparse, its preparation can be logically achieved through established silylation methods. A primary route involves the reaction of a potent silylating agent, such as hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), with anhydrous perrhenic acid (HReO₄) or dirhenium heptoxide (Re₂O₇).

Exemplary Protocol: Synthesis from Re₂O₇

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve dirhenium heptoxide (Re₂O₇) in a suitable anhydrous solvent like chloroform or dichloromethane.

-

Silylation: Add a stoichiometric amount of hexamethyldisiloxane to the solution. The reaction proceeds as the silylating agent cleaves to form the Si-O-Re bond.

-

Causality: Re₂O₇ acts as a strong Lewis acid and electrophile, making it susceptible to nucleophilic attack by the oxygen of the disiloxane, leading to the formation of the more thermodynamically stable Si-O-Re linkage.

-

-

Purification: The product is typically a volatile, colorless liquid or low-melting solid. Purification can be achieved via vacuum distillation or sublimation, owing to the covalent nature and non-polar trimethylsilyl group.

The resulting compound is sensitive to moisture, as the Si-O bond can be readily hydrolyzed to regenerate perrhenic acid and trimethylsilanol.

Theoretical Framework: A Molecular Orbital Perspective

The electronic structure is best described by Molecular Orbital (MO) theory. The valence atomic orbitals of rhenium (5d, 6s, 6p), oxygen (2s, 2p), silicon (3s, 3p), and carbon (2s, 2p) combine to form a set of bonding, non-bonding, and antibonding molecular orbitals that encompass the entire molecule.

-

The ReO₃ Core: In the perrhenate moiety, the rhenium atom is in a +7 oxidation state. The bonding with the three terminal oxygen atoms involves significant overlap between the Re 5d orbitals and the O 2p orbitals. This results in the formation of strong σ (sigma) and π (pi) bonds, giving the Re=O linkages substantial double-bond character.[1]

-

The Si-O-Re Bridge: The bridging oxygen atom forms two σ-bonds: one with silicon and one with rhenium. The Si-O bond is formed from the overlap of an sp³-hybridized orbital on silicon with an sp-hybridized orbital on the oxygen. The O-Re bond involves the overlap of the other sp-hybridized orbital on oxygen with a d²sp³-hybridized orbital on rhenium.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic spectra.

-

HOMO: The HOMO is expected to be composed primarily of non-bonding p-orbitals localized on the three terminal oxygen atoms. These lone-pair electrons are the most accessible for chemical reactions.

-

LUMO: The LUMO is predicted to be centered on the rhenium atom, consisting of empty 5d orbitals. The energy gap between the HOMO and LUMO dictates the lowest-energy electronic transition.

-

Figure 2: Conceptual MO diagram for the ReO₃ core.

Spectroscopic Analysis: Probing the Electronic Structure

Spectroscopic techniques provide experimental validation for the theoretical bonding model.

Vibrational Spectroscopy (Infrared & Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and assessing bond strengths.[2] For trimethylsilylperrhenate, the key vibrational modes are predicted based on data from analogous perrhenate and siloxane compounds.[3][4]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description & Significance |

| ν(Re=O) asymmetric stretch | 950 - 1000 | A strong, characteristic band indicating the high bond order of the terminal Re=O groups. |

| ν(Re=O) symmetric stretch | 900 - 930 | Often weaker in the IR spectrum but strong in Raman, confirming the ReO₃ moiety.[3] |

| ν(Si-O) stretch | 1050 - 1100 | A strong band characteristic of the Si-O single bond in a siloxy environment. |

| δ(Si-CH₃) symmetric deformation | 1250 - 1270 | A sharp, intense band, acting as a fingerprint for the trimethylsilyl group. |

| ρ(Si-CH₃) rock | 750 - 850 | Additional characteristic bands for the (CH₃)₃Si- group. |

| ν(Re-O) bridge stretch | 700 - 800 | The stretching frequency of the single bond in the Re-O-Si linkage, lower in energy than the terminal Re=O bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei.

-

¹H and ¹³C NMR: The spectra are expected to be simple, showing a single resonance for the nine equivalent protons of the methyl groups and a single resonance for the three equivalent carbon atoms, respectively.

-

²⁹Si NMR: This is a particularly diagnostic technique for this molecule. The silicon nucleus in a trimethylsiloxy group, R-O-Si(CH₃)₃, typically resonates in a specific chemical shift range. For trimethylsilylperrhenate, the ²⁹Si chemical shift is expected to be in the range of +15 to +30 ppm (relative to TMS), which is characteristic for silicon atoms bonded to one oxygen and three carbon atoms (an M-type siloxane unit).[5] This confirms the integrity of the Si-O-Re linkage.

A Protocol for Computational Investigation

To achieve a quantitative understanding of the electronic structure, Density Functional Theory (DFT) calculations are the method of choice.[6][7] The following protocol outlines a robust workflow for such an investigation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy of gas-phase neutral and cationic phenanthrene in their electronic groundstates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. magritek.com [magritek.com]

- 6. cond-mat.de [cond-mat.de]

- 7. hammer.purdue.edu [hammer.purdue.edu]

Methodological & Application

Trimethylsilylperrhenate in Organic Synthesis: A Catalyst for Selective Oxidation

Introduction: Unveiling the Potential of a Versatile Rhenium Catalyst

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Trimethylsilylperrhenate ((CH₃)₃SiOReO₃, TMSReO₄) has emerged as a noteworthy catalyst, particularly in the realm of oxidation reactions. As a lipophilic analogue of the well-established methyltrioxorhenium (MTO), TMSReO₄ offers unique advantages in terms of solubility and handling, making it an attractive option for a range of synthetic transformations. This guide provides a comprehensive overview of the applications of trimethylsilylperrhenate in organic synthesis, delving into the mechanistic underpinnings of its reactivity and offering detailed protocols for its use.

The utility of high-oxidation-state rhenium compounds as catalysts is well-documented, with MTO being a prime example of a versatile and robust catalyst for various oxidative processes.[1] TMSReO₄, which can be considered a silylated derivative of perrhenic acid, is anticipated to exhibit similar catalytic activity, with the trimethylsilyl group imparting increased solubility in common organic solvents. This enhanced solubility can lead to improved reaction kinetics and milder reaction conditions.

This document will explore the synthesis of TMSReO₄, its application in key organic transformations including the epoxidation of alkenes, the oxidation of alcohols and sulfides, and its potential role in the challenging field of C-H bond functionalization. By understanding the principles behind its reactivity and the practical aspects of its application, researchers can harness the power of this versatile catalyst to advance their synthetic endeavors.

Synthesis and Handling of Trimethylsilylperrhenate

The synthesis of trimethylsilylperrhenate is not widely documented in dedicated procedural reports; however, a plausible and commonly employed method for the silylation of oxoacids can be adapted. This involves the reaction of a suitable silylating agent with perrhenic acid or its anhydride, rhenium(VII) oxide (Re₂O₇).

A general synthetic approach involves the reaction of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) or chlorotrimethylsilane ((CH₃)₃SiCl) with Re₂O₇. The driving force for the reaction with hexamethyldisiloxane is the formation of the volatile byproduct hexamethyldisiloxane.

Caution: Organometallic rhenium compounds should be handled with care.[2] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] TMSReO₄ is sensitive to moisture and will decompose upon contact with water, liberating hexamethyldisiloxane.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[3]

Illustrative Synthetic Protocol (Adapted from general silylation procedures):

Materials:

-

Rhenium(VII) oxide (Re₂O₇)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Re₂O₇ (1.0 eq).

-

Add anhydrous dichloromethane to suspend the Re₂O₇.

-

Add hexamethyldisiloxane (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours or until the solid Re₂O₇ has completely reacted. The progress of the reaction can be monitored by the dissolution of the starting material.

-

Upon completion, the solvent is removed under reduced pressure to yield trimethylsilylperrhenate as a solid. The product should be stored under an inert atmosphere.

Applications in Catalytic Oxidation

The high oxidation state of rhenium (VII) in TMSReO₄ makes it a potent catalyst for a variety of oxidation reactions. The general catalytic cycle is believed to involve the formation of a highly reactive peroxorhenium species upon reaction with a suitable oxidant, such as hydrogen peroxide. This peroxorhenium intermediate then transfers an oxygen atom to the substrate.

Epoxidation of Alkenes

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. While traditional methods often employ peroxy acids, rhenium-catalyzed epoxidations offer a highly efficient alternative.[5][6] The use of inorganic rhenium oxides in combination with bis(trimethylsilyl) peroxide (BTSP) has been shown to be an effective system for olefin epoxidation, where a peroxorhenium species is generated in situ.[6] TMSReO₄ is expected to be a highly effective pre-catalyst in similar systems.

Causality of Experimental Choices:

-

Catalyst: TMSReO₄ is chosen for its high catalytic activity and solubility in organic solvents.

-

Oxidant: Hydrogen peroxide is an environmentally benign and atom-economical oxidant. The use of an anhydrous source of H₂O₂, such as urea-hydrogen peroxide (UHP), can be advantageous to prevent catalyst decomposition and epoxide ring-opening.

-

Solvent: A polar, non-coordinating solvent like acetonitrile or a chlorinated solvent is typically used.

-

Additives: Lewis bases, such as pyridine, can be added to suppress the Lewis acidity of the rhenium catalyst, thereby preventing the acid-catalyzed ring-opening of the newly formed epoxide.

Proposed Catalytic Cycle for Epoxidation:

Sources

- 1. Trimethylsilylperrhenate | C3H10O4ReSi | CID 628130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. gelest.com [gelest.com]

- 4. rhenium.com [rhenium.com]

- 5. Olefin Epoxidation with Bis(trimethylsilyl) Peroxide Catalyzed by Inorganic Oxorhenium Derivatives. Controlled Release of Hydrogen Peroxide [organic-chemistry.org]

- 6. Olefin epoxidation with bis(trimethylsilyl) peroxide catalyzed by inorganic oxorhenium derivatives. Controlled release of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Trimethylsilylperrhenate (TMSOReO₃)

Introduction to Trimethylsilylperrhenate (TMSOReO₃)

Trimethylsilylperrhenate, with the chemical formula C₃H₉O₄ReSi, is a versatile and powerful catalyst in modern organic synthesis.[1] Structurally, it is the trimethylsilyl ester of perrhenic acid. This off-white to pale yellow solid is valued for its high catalytic activity, often in very low concentrations, and its ability to function as a Lewis acid and an oxidation catalyst. Unlike its precursor, rhenium heptoxide (Re₂O₇), TMSOReO₃ exhibits improved solubility in organic solvents and is easier to handle, though it remains moisture-sensitive. Its utility spans a range of transformations, most notably in the oxidation of alcohols and the epoxidation of alkenes, offering a milder and often more selective alternative to traditional stoichiometric reagents.

Core Applications in Synthetic Chemistry

The reactivity of TMSOReO₃ is dominated by the highly electrophilic rhenium(VII) center. This allows it to activate substrates for a variety of transformations. Below, we delve into its primary applications, explaining the mechanistic rationale behind its efficacy.

Catalytic Oxidation of Alcohols